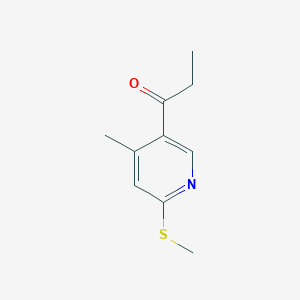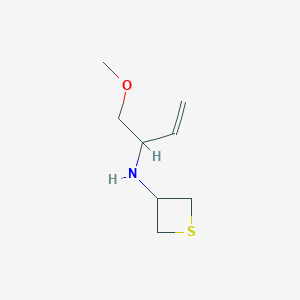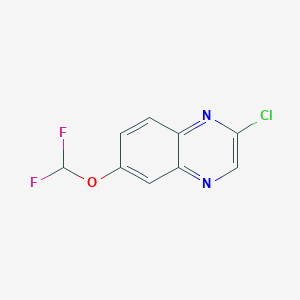
2-Chloro-6-(difluoromethoxy)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(difluoromethoxy)quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H5ClF2N2O. It is a derivative of quinoxaline, which is known for its diverse pharmacological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(difluoromethoxy)quinoxaline typically involves the reaction of 2-chloroquinoxaline with difluoromethoxy reagents under specific conditions. One common method is the nucleophilic substitution reaction, where 2-chloroquinoxaline is treated with difluoromethoxy anion in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(difluoromethoxy)quinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in the presence of bases such as potassium carbonate or sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoxalines with various functional groups.
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of dihydroquinoxaline derivatives.
Scientific Research Applications
2-Chloro-6-(difluoromethoxy)quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Chloro-6-(difluoromethoxy)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoxaline
- 6-Methoxyquinoxaline
- 2,7-Dichloroquinoxaline
Uniqueness
Compared to other quinoxaline derivatives, it may exhibit improved pharmacological properties and greater versatility in chemical synthesis .
Properties
Molecular Formula |
C9H5ClF2N2O |
|---|---|
Molecular Weight |
230.60 g/mol |
IUPAC Name |
2-chloro-6-(difluoromethoxy)quinoxaline |
InChI |
InChI=1S/C9H5ClF2N2O/c10-8-4-13-7-3-5(15-9(11)12)1-2-6(7)14-8/h1-4,9H |
InChI Key |
FYNVIQRKWHYBIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13011599.png)
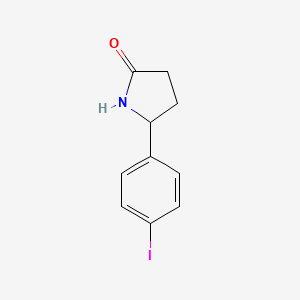
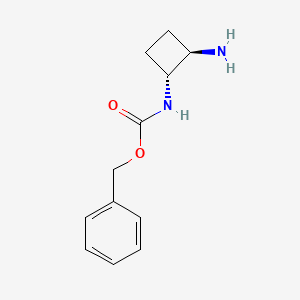

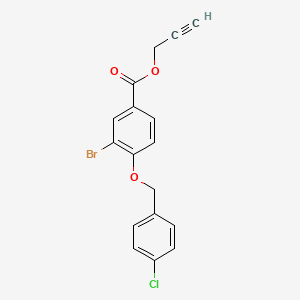
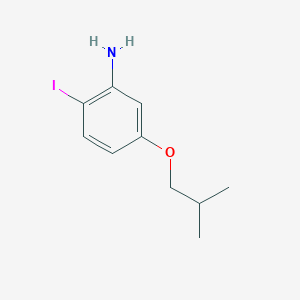

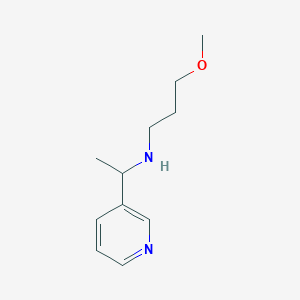
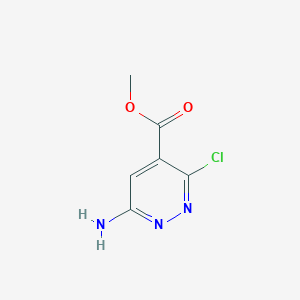
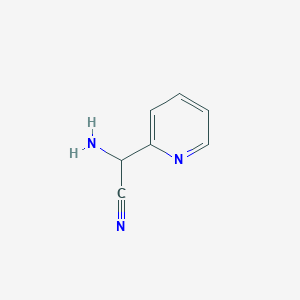
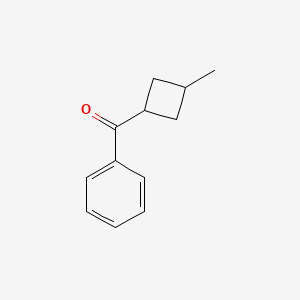
![2-([2,2'-Bipyridin]-5-yl)ethanol](/img/structure/B13011648.png)
